Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate
Description
Properties
Molecular Formula |
C12H14F3NO2 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C12H14F3NO2/c1-2-18-12(17)8(6-16)3-7-4-9(13)11(15)10(14)5-7/h4-5,8H,2-3,6,16H2,1H3 |
InChI Key |
UZHGYAZKQKEJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)F)F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reduction of Corresponding Enamates (Patented Method)
Method Summary:
- Starting Material: Methyl 3-amino-4-[(3,4,5-trifluorophenyl)methyl]but-2-enoate (a methyl enolate derivative).
- Key Reagents: Borohydride (e.g., sodium borohydride), Lewis acids, crown ethers, amino alcohol ligands.
-
- The methyl enolate compound undergoes catalytic reduction under the influence of borohydride, Lewis acids, and crown ethers to produce the target amino ester.
- The process involves a catalytic system designed to enhance reduction efficiency and stereoselectivity.
- Chiral amino alcohol ligands are employed to achieve high enantiomeric excess (ee > 99%).
Research Reference:
- A patent from China describes this method, emphasizing high yield, purity, and stereoselectivity, with an improved reaction rate and catalytic efficiency. It also discusses the use of mandelic acid as a chiral auxiliary, although this introduces cost and recovery issues.
Methyl 3-amino-4-[(3,4,5-trifluorophenyl)methyl]but-2-enoate
--(NaBH4, Lewis acid, crown ether)--> Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate
- High stereoselectivity (>99% ee).
- High yield and purity.
- Efficient catalytic cycle with improved reaction rates.
- Use of expensive chiral auxiliaries like mandelic acid.
- Potential challenges in recovery and cost-efficiency.
Esterification of Corresponding Acid Derivatives
Method Summary:
- Starting Material: 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride.
-
- The acid hydrochloride is esterified with methanol using thionyl chloride as a coupling reagent.
- This process activates the carboxylic acid, facilitating ester formation under reflux conditions.
- The esterified product is mthis compound.
Research Reference:
- A synthesis described in ChemicalBook details this esterification, emphasizing the use of thionyl chloride and methanol at boiling point, yielding the ester with standard reaction conditions.
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride
--(SOCl2, Methanol, Reflux)--> this compound
- Straightforward and well-established method.
- Suitable for large-scale synthesis.
- Moderate yields.
- Potential side reactions and need for purification.
Tandem Knoevenagel Condensation and Reduction
Method Summary:
- Starting Material: 3-Nitrobenzaldehyde or similar aromatic aldehyde.
-
- Conduct a Knoevenagel condensation with Meldrum's acid to introduce the trifluorophenyl moiety.
- Followed by reduction of the nitro group to an amino group using stannous chloride in ethanol.
- The esterification occurs simultaneously during reduction, leading to the formation of the target ester.
Research Reference:
- A publication in PubMed discusses this approach for synthesizing ethyl 3-(3-aminophenyl)propanoate, which can be adapted for the trifluorophenyl derivative.
Aromatic aldehyde + Meldrum's acid
--(Knoevenagel condensation)--> Intermediate
--(SnCl2 reduction)--> this compound
- One-pot process reduces steps.
- Suitable for diverse aromatic substitutions.
- Requires careful control of reaction conditions.
- Possible side reactions during condensation.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Main Steps | Yield | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| 1. Catalytic Reduction | Methyl enolate derivative | NaBH4, Lewis acids, crown ethers, chiral ligands | Reduction with catalytic system | High | >99% ee | High purity, stereoselectivity | Cost of chiral auxiliaries |
| 2. Esterification | 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride | Thionyl chloride, methanol | Acid activation and esterification | Moderate | Not specified | Simplicity, scalability | Side reactions, moderate yield |
| 3. Tandem Condensation/Reduction | Aromatic aldehyde + Meldrum's acid | Meldrum's acid, SnCl2 | Knoevenagel condensation + reduction | Good | Not specified | One-pot process | Reaction control needed |
Additional Considerations and Perspectives
- Chiral Catalysis: The use of amino alcohol ligands enhances stereoselectivity, critical for pharmaceutical applications.
- Reaction Optimization: Parameters such as temperature, molar ratios, and catalysts significantly influence yield and purity.
- Environmental and Economic Factors: Recovery of expensive chiral auxiliaries and minimizing hazardous reagents remain ongoing challenges.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Corresponding alcohol.
Substitution: Brominated or nitrated derivatives of the trifluorophenyl group.
Scientific Research Applications
Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:
Biological Activity
Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C13H14F3N O2
- Molecular Weight : 273.25 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group may play a critical role in enhancing this activity by improving the compound's interaction with cellular targets.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, although detailed mechanisms remain to be elucidated.
Pharmacological Studies
Table 1 summarizes key findings from pharmacological studies involving this compound and related compounds:
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. These derivatives were tested for their ability to inhibit the proliferation of various cancer cell lines. The results demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with some compounds showing selectivity towards cancerous cells over normal cells .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound using a murine model of acute inflammation. The administration of this compound resulted in a marked reduction in paw edema and inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate, and how do reaction conditions (e.g., solvent, catalyst) affect yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving coupling intermediates. For example, a trifluorophenyl-containing intermediate is coupled with a propanoate derivative using solvents like ethyl acetate and N,N-dimethylformamide (DMF) under nitrogen. Catalysts such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphine (1.7 M in ethyl acetate) and bases like pyridine are critical for efficient amide bond formation. Reaction temperature (e.g., 0°C) and inert atmospheres (N₂) minimize side reactions. Post-reaction workup includes extraction, washing with brine, and drying over MgSO₄, yielding >90% purity .
Q. How is this compound characterized, and what analytical techniques validate its structure?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard for characterization. LCMS provides molecular ion peaks (e.g., m/z 789.1 [M+H]⁺), while HPLC retention times (e.g., 1.01 minutes under SMD-FA05 conditions) confirm purity. Additional validation includes ¹H/¹³C NMR and IR spectroscopy to resolve functional groups like the ester and amino moieties .
Q. What role does the 3,4,5-trifluorophenyl group play in the compound’s chemical reactivity and stability?
- Methodological Answer : The electron-withdrawing trifluorophenyl group enhances electrophilic reactivity at the benzylic position, facilitating nucleophilic substitutions or couplings. Fluorine atoms improve metabolic stability by resisting oxidative degradation, critical for in vivo applications. Computational studies (e.g., DFT) can model steric and electronic effects of fluorine substitution .
Advanced Research Questions
Q. How can coupling reactions involving trifluorophenyl intermediates be optimized to reduce byproducts?
- Methodological Answer : Optimize stoichiometry of coupling agents (e.g., trioxatriphosphine) and use gradient HPLC to monitor reaction progress. Solvent polarity adjustments (e.g., DMF vs. THF) improve solubility of aromatic intermediates. Kinetic studies under varying temperatures (0–25°C) identify optimal conditions for minimizing hydrolysis or dimerization .
Q. What strategies address low solubility of this compound in aqueous systems during biological assays?
- Methodological Answer : Co-solvents like DMSO or cyclodextrin inclusion complexes enhance solubility. Micellar catalysis using surfactants (e.g., Tween-80) or salt screening (e.g., sodium phosphate buffer) can stabilize the compound in aqueous media. Solubility parameters (Hansen solubility parameters) guide solvent selection .
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out stereochemical variations. Compare LCMS fragmentation patterns to identify impurities (e.g., de-esterified byproducts). Recrystallization in hexane/ethyl acetate mixtures (9:1) improves crystallinity and reduces amorphous contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
